2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide
描述
This compound belongs to the benzimidazole class, characterized by a fused benzene and imidazole ring. Its structure includes a methylthio-phenylamino substituent at position 2 and a 2-(trifluoromethyl)benzyl group at position 1 of the benzimidazole core. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methylthio moiety may modulate electronic properties and binding interactions.
属性
IUPAC Name |
2-(4-methylsulfanylanilino)-1-[[2-(trifluoromethyl)phenyl]methyl]benzimidazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19F3N4OS/c1-32-17-9-7-16(8-10-17)28-22-29-19-12-14(21(27)31)6-11-20(19)30(22)13-15-4-2-3-5-18(15)23(24,25)26/h2-12H,13H2,1H3,(H2,27,31)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDIUIXFIAWISPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)NC2=NC3=C(N2CC4=CC=CC=C4C(F)(F)F)C=CC(=C3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30669861 | |
| Record name | 2-[4-(Methylsulfanyl)anilino]-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092829-83-8 | |
| Record name | 2-[4-(Methylsulfanyl)anilino]-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-benzimidazole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30669861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
2-((4-(Methylthio)phenyl)amino)-1-(2-(trifluoromethyl)benzyl)-1H-benzo[d]imidazole-5-carboxamide, with the CAS number 1092829-83-8, is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a benzimidazole core, suggests it may exhibit diverse pharmacological properties.
- Molecular Formula : C23H19F3N4OS
- Molecular Weight : 456.48 g/mol
- Structure : The compound contains a benzimidazole ring fused with a carboxamide and substituted with methylthio and trifluoromethyl groups, which may influence its biological activity.
Biological Activities
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Activity
A study focusing on benzimidazole derivatives indicated that compounds in this class often exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines, including K562 (human erythroleukemia). The results showed that certain modifications to the benzimidazole structure can enhance cytotoxicity, suggesting that this compound could possess similar effects .
Antimicrobial Activity
The compound has shown promise in antimicrobial assays. Benzimidazole derivatives are known for their antibacterial and antifungal properties. For example, compounds with similar structures have demonstrated minimum inhibitory concentrations (MICs) against various pathogens. A review reported MIC values as low as 12.5 μg/mL for some benzimidazole derivatives against S. typhi, indicating potential effectiveness against bacterial infections .
| Activity Type | Tested Pathogens | MIC (μg/mL) | Reference |
|---|---|---|---|
| Antibacterial | S. typhi | 12.5 | |
| Antifungal | C. albicans | 250 |
Anti-inflammatory Effects
The anti-inflammatory potential of benzimidazole derivatives has also been explored. Compounds exhibiting COX-2 inhibition have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating that structural modifications could lead to enhanced anti-inflammatory activity .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the methylthio and trifluoromethyl groups may enhance lipophilicity and improve cellular uptake, which are critical factors in drug design. Research has shown that modifications at specific positions on the benzimidazole ring can significantly alter pharmacological profiles .
Case Studies and Research Findings
- In Vitro Studies : Various studies have investigated the cytotoxic effects of similar compounds on cancer cell lines, revealing that specific substitutions on the benzimidazole scaffold can lead to enhanced activity.
- Antimicrobial Testing : Comparative studies with standard antibiotics have demonstrated that certain benzimidazole analogs possess superior antibacterial properties against resistant strains.
- In Vivo Models : Preliminary animal studies suggest that compounds with similar structures exhibit reduced inflammation in models of arthritis and other inflammatory conditions.
相似化合物的比较
Comparison with Structural Analogs
Pharmacological and Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound and EP 1 926 722 B1 derivatives increases membrane permeability but may reduce aqueous solubility .
- Metabolic Stability : Methylthio (target) and triazole (Compound 9c) groups resist oxidative metabolism compared to methoxy () or unsubstituted analogs .
- Binding Affinity : Carboxamide (target) and triazole-thiazole (Compound 9c) moieties enhance hydrogen bonding to kinases or proteases, as suggested by docking studies .
Key Research Findings
- : Compounds with triazole-thiazole-acetamide side chains (e.g., 9c) showed superior docking to active sites compared to simpler benzimidazoles, highlighting the role of heterocyclic appendages .
- : Trifluoromethyl-substituted derivatives exhibited potent activity in kinase assays (LC/MS m/z 627.5), suggesting the target compound may share similar efficacy .
- : Fluorophenyl-substituted benzimidazoles (e.g., Compound 8) demonstrated moderate yields (73%) but required sodium hydride for N-alkylation, a harsher condition than Cu-catalyzed methods .
常见问题
Q. Characterization :
- NMR : 1H/13C NMR confirms substituent integration and regiochemistry (e.g., aromatic protons at δ 7.2–8.3 ppm, CF3 group at δ 121–125 ppm in 13C) .
- LC-MS : ESI-MS confirms molecular weight (e.g., [M+H]+ ~483–595 Da) with purity ≥98% .
- Elemental analysis : Matches calculated vs. experimental C, H, N, S values to validate stoichiometry .
Basic: Which analytical techniques are critical for assessing purity and structural integrity?
Answer:
- High-resolution mass spectrometry (HRMS) : Resolves isotopic patterns and confirms molecular formula (e.g., C28H21F2N5O2 [M+H]+ = 498.1663) with <5 ppm error .
- HPLC : Retention times (2.54–2.59 min) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) ensure chromatographic purity .
- Thermal analysis : Melting points (e.g., 189–190°C) verify crystallinity and absence of polymorphic impurities .
Advanced: How does the structure-activity relationship (SAR) inform antitumor or antimalarial optimization?
Answer:
Key SAR insights from analogous benzimidazole derivatives:
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, improving bioavailability .
- Methylthio substituent : Increases electron density on the phenyl ring, enhancing π-π stacking with biological targets (e.g., HDAC1 or microtubules) .
- Benzyl vs. phenoxy groups : Substitution at the N1 position modulates steric hindrance; bulkier groups (e.g., 2-(trifluoromethyl)benzyl) improve target selectivity over off-target enzymes .
Q. Methodology :
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (e.g., Hammett constants) with IC50 values .
- In vitro assays : Compare inhibitory activity against Plasmodium falciparum (IC50 < 1 µM) vs. human cancer cell lines (e.g., HepG2, IC50 ~10 µM) .
Advanced: How can molecular docking elucidate target binding modes?
Answer:
- Target selection : Prioritize proteins with conserved binding pockets (e.g., HDAC1, β-tubulin) based on homology to known benzimidazole targets .
- Docking workflow :
Case study : Compound 3m (analog) binds HDAC1 via hydrogen bonds with Gly151 and hydrophobic interactions with Phe150/Phe205, explaining its sub-µM IC50 .
Advanced: How to resolve contradictions in bioactivity data across studies?
Answer:
Common discrepancies :
- Varied IC50 values : May arise from assay conditions (e.g., serum concentration, incubation time).
- Off-target effects : e.g., Antimalarial activity vs. cytotoxicity in mammalian cells.
Q. Resolution strategies :
- Dose-response normalization : Use standardized protocols (e.g., 72-hour incubation for cytotoxicity assays vs. 48-hour for antiparasitic screens) .
- Counter-screening : Test against related enzymes (e.g., HDAC isoforms 1–11) to confirm selectivity .
- Meta-analysis : Pool data from ≥3 independent studies (e.g., antimalarial EC50 ranges: 0.5–2 µM) to identify outliers .
Advanced: What in vivo models evaluate efficacy and pharmacokinetics?
Answer:
-
Antimalarial models :
-
Anticancer models :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
